molecular formula C22H20F3N3O2S B2923386 (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 2034233-23-1

(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2923386
CAS No.: 2034233-23-1
M. Wt: 447.48
InChI Key: BTSKWVOFOVZPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex molecule featuring multiple pharmacophoric elements. Its core structure includes:

  • A piperidinyl methanone scaffold, which is frequently utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
  • A 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group, a heterocyclic moiety known for enhancing metabolic stability and binding affinity in drug design .
  • A difluoromethylthio group attached to a phenyl ring, which may improve lipophilicity and influence electronic properties for target interaction .

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c23-17-9-3-1-7-15(17)20-26-19(30-27-20)12-14-6-5-11-28(13-14)21(29)16-8-2-4-10-18(16)31-22(24)25/h1-4,7-10,14,22H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKWVOFOVZPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Difluoromethylthio Group: The difluoromethylthio group can be introduced using difluoromethylthiolating reagents under suitable conditions.

    Final Coupling: The final step involves coupling the previously synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced intermediates.

Scientific Research Applications

(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

Mechanism of Action

The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylthio and oxadiazole moieties may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features can be compared to related molecules in the evidence, focusing on heterocyclic cores, substituent effects, and synthetic methodologies.

Heterocyclic Core Modifications
Compound Heterocyclic Core Key Substituents Potential Bioactivity Reference
Target Compound 1,2,4-Oxadiazole 2-fluorophenyl, difluoromethylthio phenyl Unknown (structural inference) N/A
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Antifungal/anticancer (inferred from triazole derivatives)
Example 76 (Patent) Pyrazolo[3,4-d]pyrimidine Morpholinomethylthiophene, fluorophenyl Kinase inhibition (speculative)

Key Observations :

  • 1,2,4-Triazole vs. 1,2,4-Oxadiazole : Triazoles (e.g., ) are often associated with antimicrobial activity, whereas oxadiazoles (target compound) are linked to enhanced metabolic stability and CNS permeability .

Key Observations :

  • The target compound’s synthesis may require palladium-catalyzed cross-coupling for oxadiazole assembly, similar to Example 76 .
  • Lower yields in complex heterocyclic systems (e.g., 39% in Example 76) highlight challenges in scaling up such molecules .
Bioactivity and Therapeutic Potential
  • Allosteric Modulation: The piperidinyl methanone scaffold could act as an allosteric modulator, analogous to ligands discussed in , which influence receptor affinity .

Data Tables

Table 1: Structural Comparison of Heterocyclic Cores
Feature Target Compound Triazole Derivative () Example 76 ()
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole Pyrazolo[3,4-d]pyrimidine
Aromatic Substituents 2-fluorophenyl 2,4-difluorophenyl, phenylsulfonyl 3-fluorophenyl, morpholinomethylthiophene
Functional Groups Difluoromethylthio Phenylethanone Chromenone

Biological Activity

The compound (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, identified by its CAS number 186204-66-0, is a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a difluoromethylthio group attached to a phenyl ring and is linked to a piperidine moiety via an oxadiazole derivative. The presence of the difluoromethyl group and the oxadiazole ring contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Oxadiazoles have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
  • Antimicrobial Properties : Compounds similar to the target compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

Anticancer Studies

A study published in the journal Pharmaceuticals highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds were found to inhibit various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest. The study reported that specific modifications to the oxadiazole ring could enhance cytotoxicity significantly .

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
CaCo-215.0Cell cycle arrest
3T3-L120.0Inhibition of proliferation

Antimicrobial Activity

In antimicrobial assays, the compound was tested against several pathogens. The results indicated that it exhibits moderate to strong activity against both gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Studies

  • Cytotoxicity in Cancer Models : A notable case study involved testing the compound's efficacy against a panel of cancer cell lines. The results showed selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was evaluated for its ability to inhibit biofilm formation in E. coli, which is crucial for treating chronic infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.